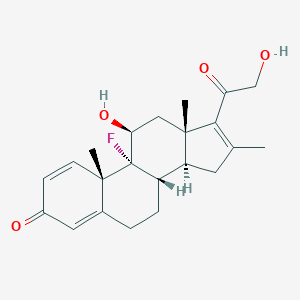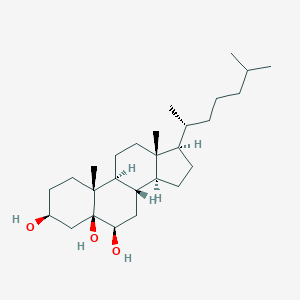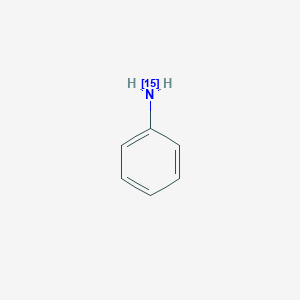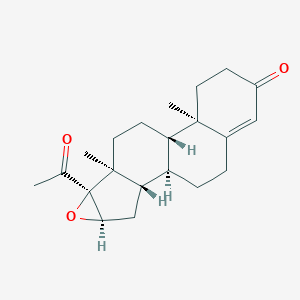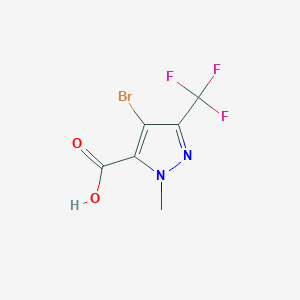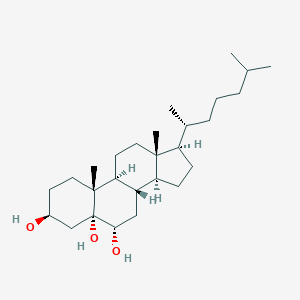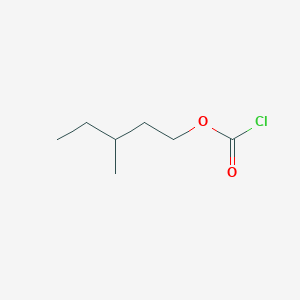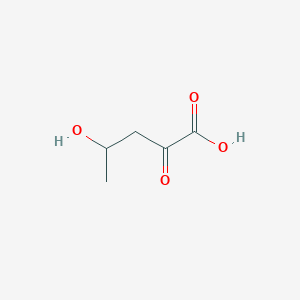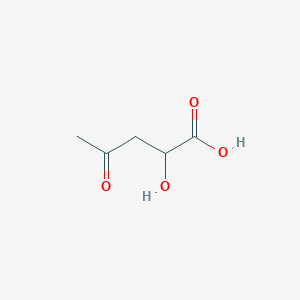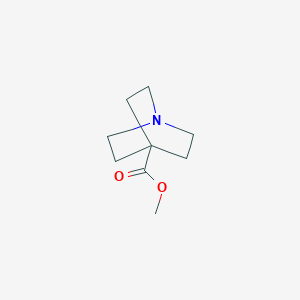
Methyl quinuclidine-4-carboxylate
Overview
Description
Methyl quinuclidine-4-carboxylate is a chemical compound with the molecular formula C9H15NO2.
Mechanism of Action
Mode of Action
It’s known that many quinuclidine derivatives have been studied for their potential as anticholinesterase drugs . This suggests that Methyl quinuclidine-4-carboxylate may interact with cholinesterase enzymes, but this is purely speculative and requires further investigation.
Pharmacokinetics
The compound has a molecular weight of 169.22 , and it’s a solid at room temperature . It has a boiling point of 214°C at 760 mmHg .
Result of Action
Some quinuclidine derivatives have been associated with cytotoxic effects , suggesting that this compound may have similar effects. This is purely speculative and requires further investigation.
Action Environment
It’s known that the compound should be stored at 4°c , suggesting that temperature may affect its stability.
Biochemical Analysis
Biochemical Properties
Methyl quinuclidine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for hydrolyzing acetylcholine, a neurotransmitter involved in muscle contraction, cognition, and autonomic nervous system regulation . The interaction between this compound and these enzymes is characterized by the formation of a stable complex that inhibits the enzymatic activity, thereby modulating the cholinergic system’s activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuron-like SH-SY5Y cells and hepatocyte HepG2 cells, it influences cell viability and mitochondrial membrane potential . The compound’s impact on cell signaling pathways includes the inhibition of cholinesterase activity, leading to altered acetylcholine levels and subsequent changes in cell function . Additionally, this compound can affect gene expression and cellular metabolism by modulating the activity of key enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly cholinesterase enzymes . By forming a stable complex with these enzymes, the compound inhibits their activity, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition can result in enhanced cholinergic signaling, which may have therapeutic implications for conditions such as Alzheimer’s disease . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation . Long-term studies have shown that its effects on cellular function, such as cholinesterase inhibition and mitochondrial membrane potential changes, remain consistent over extended periods . The specific temporal dynamics of these effects may vary depending on the experimental conditions and the cell types used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cholinesterase activity without causing significant toxicity . At higher doses, it may induce adverse effects such as cytotoxicity and alterations in cellular metabolism . Threshold effects have been observed, where the compound’s efficacy and safety profile change markedly beyond certain dosage levels . These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cholinesterases and other cofactors . The compound’s metabolism may influence metabolic flux and metabolite levels, particularly in pathways related to neurotransmitter regulation and cellular energy production . Understanding these metabolic interactions is crucial for elucidating the compound’s overall biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound may also be influenced by factors such as cellular uptake mechanisms and tissue-specific expression of transport proteins .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can influence mitochondrial membrane potential and cellular energy metabolism . Understanding the subcellular distribution of this compound is essential for elucidating its precise biochemical roles and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl quinuclidine-4-carboxylate can be synthesized through several methods. One common approach involves the alkylation of quinuclidine with methyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl quinuclidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinuclidine-4-carboxylic acid.
Reduction: Reduction reactions can convert it into quinuclidine-4-methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinuclidine-4-carboxylic acid, quinuclidine-4-methanol, and various substituted quinuclidine derivatives .
Scientific Research Applications
Methyl quinuclidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting the cholinergic system.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: The parent compound, which lacks the ester group.
Quinuclidine-4-carboxylic acid: The oxidized form of methyl quinuclidine-4-carboxylate.
Quinuclidine-4-methanol: The reduced form of this compound.
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-2-5-10(6-3-9)7-4-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVLTLPETASBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCN(CC1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


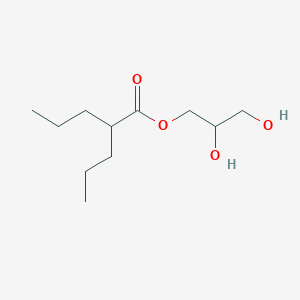
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)
